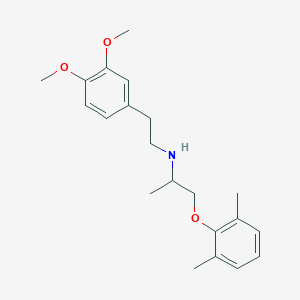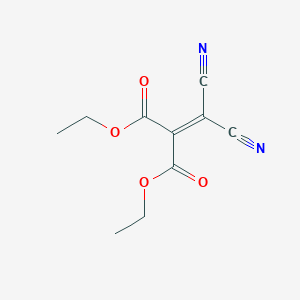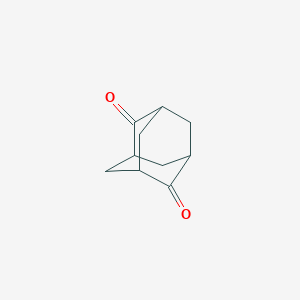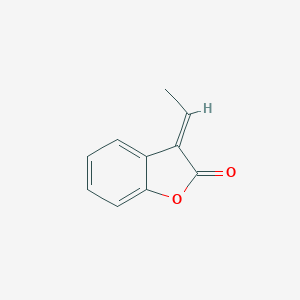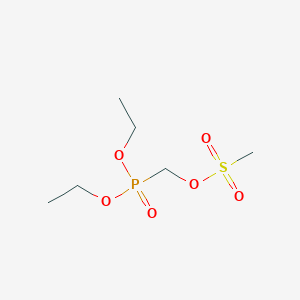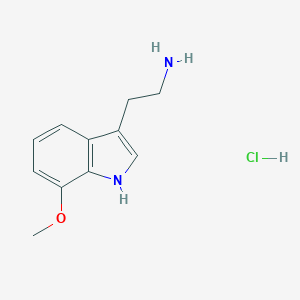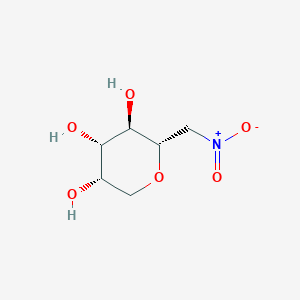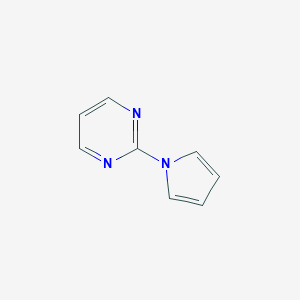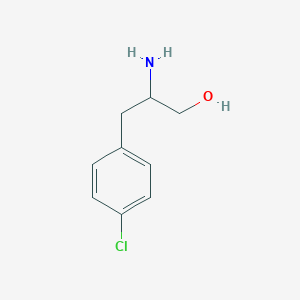
2-Amino-3-(4-chlorophenyl)propan-1-ol
Übersicht
Beschreibung
2-Amino-3-(4-chlorophenyl)propan-1-ol is a compound of interest in various fields of chemistry and pharmacology due to its structural characteristics and potential for further chemical modifications. This compound belongs to the class of organic compounds known for containing an amino group (-NH2), a chlorophenyl group, and a hydroxyl group (-OH), which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-3-(4-chlorophenyl)propan-1-ol involves base-catalyzed Claisen-Schmidt condensation reactions, indicating a versatile approach to generating chlorophenyl-substituted propanols (Salian et al., 2018). Aminomethylation of corresponding ketones, followed by reduction, is another pathway, emphasizing the compound's accessibility through laboratory synthesis (Papoyan et al., 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of 2-Amino-3-(4-chlorophenyl)propan-1-ol derivatives, revealing conformations and intermolecular interactions critical for understanding their chemical behavior. The crystal structure analysis shows the significance of intra and intermolecular hydrogen bonding and weak intermolecular interactions, such as C-H⋯O and C-F⋯π, which stabilize the crystal structure and influence the compound's reactivity and physical properties (Nitek et al., 2020).
Chemical Reactions and Properties
2-Amino-3-(4-chlorophenyl)propan-1-ol and its derivatives participate in various chemical reactions, forming complex structures with potential biological activities. These reactions include aminomethylation, reduction, and interaction with Grignard reagents, leading to compounds exhibiting pronounced anticonvulsive and n-cholinolytic activities without antibacterial activity, highlighting their selective chemical and biological properties (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and stability, are influenced by their molecular structure. Crystallographic studies and Hirshfeld surface analysis help in understanding these properties by detailing the compound's crystalline structure and the nature of intermolecular interactions (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and potential for further chemical transformations, are crucial for the compound's applications in synthesis and drug design. The presence of functional groups like amino and hydroxyl groups opens pathways for various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities (Papoyan et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
-
Anti-inflammatory and Analgesic Activities
- Preparation of Aldo-Keto Reductase Inhibitors
- Field: Biochemistry
- Application: “2-Amino-3-(4-chlorophenyl)propan-1-ol” can be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which are Aldo-Keto reductase inhibitors .
- Method: The specific synthesis methods are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
-
Preparation of Other Chemical Compounds
- Field: Organic Chemistry
- Application: “(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride” can be used in the preparation of other chemical compounds .
- Method: The specific synthesis methods are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
-
Research and Development
- Field: Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others
- Application: “(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride” can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Method: The specific methods are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
2-Amino-3-(4-chlorophenyl)propan-1-ol has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . Its structure and properties make it suitable for use in the development of potential therapeutic agents or as a building block for the synthesis of other bioactive molecules .
Eigenschaften
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQMRWKOPBZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chlorophenyl)propan-1-ol | |
CAS RN |
35373-63-8 | |
| Record name | β-Amino-4-chlorobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35373-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-2-Amino-3-(p-chlorophenyl)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035373638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-2-amino-3-(p-chlorophenyl)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



